molecular formula C11H23NO2 B13221840 Methyl 4-[(3-methylpentan-2-yl)amino]butanoate

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate

Cat. No.: B13221840
M. Wt: 201.31 g/mol
InChI Key: ZSVDXAPVRONIKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methylpentan-2-yl)amino]butanoate typically involves the reaction of 4-aminobutanoic acid with 3-methylpentan-2-amine in the presence of a suitable esterification agent . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methylpentan-2-yl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to changes in cellular processes, influencing various physiological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-methylpentan-2-yl)amino]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

methyl 4-(3-methylpentan-2-ylamino)butanoate

InChI

InChI=1S/C11H23NO2/c1-5-9(2)10(3)12-8-6-7-11(13)14-4/h9-10,12H,5-8H2,1-4H3

InChI Key

ZSVDXAPVRONIKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCCC(=O)OC

Origin of Product

United States

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